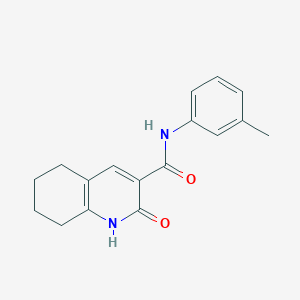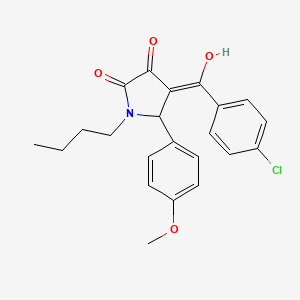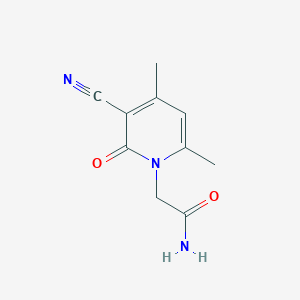
N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MQPA, is a synthetic compound that belongs to the class of quinolinecarboxamides. MQPA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its ability to bind to the active site of enzymes and prevent substrate binding. This compound contains a quinolinecarboxamide moiety, which is responsible for its ability to bind to the active site of enzymes. The binding of this compound to the active site of enzymes prevents the binding of substrates, thereby inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have anticoagulant and antithrombotic effects, making it a potential candidate for the treatment of thrombotic disorders. This compound has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its ability to inhibit the activity of various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have anticoagulant and antithrombotic effects, making it a useful tool for studying the mechanisms of thrombotic disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the anticoagulant and antithrombotic effects of this compound in vivo, to determine its potential as a therapeutic agent for thrombotic disorders. Additionally, the study of the antioxidant and anti-inflammatory effects of this compound could lead to the development of new treatments for various inflammatory disorders. Finally, the study of the effect of this compound on cancer cells could lead to the development of new cancer treatments.
Synthesemethoden
N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 2-aminoacetophenone to form 3-methyl-N-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with cyclohexanone in the presence of an acid catalyst to form this compound. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of various enzymes, including thrombin, trypsin, and factor Xa. This inhibition is due to the ability of this compound to bind to the active site of these enzymes and prevent substrate binding. This compound has also been shown to have anticoagulant and antithrombotic effects, making it a potential candidate for the treatment of thrombotic disorders.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-4-7-13(9-11)18-16(20)14-10-12-6-2-3-8-15(12)19-17(14)21/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJOTNVOBADYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-{4-[({[(4-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5432290.png)
![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5432295.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5432302.png)
![methyl N-[3-(4-chlorophenyl)acryloyl]leucinate](/img/structure/B5432315.png)
![N-1,3-benzodioxol-5-yl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5432320.png)
![5-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5432333.png)

![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5432351.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5432361.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5432366.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-(hydroxymethyl)-2-furamide](/img/structure/B5432377.png)

![ethyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432391.png)
![2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5432399.png)